![molecular formula C9H7BrO3 B2491116 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one CAS No. 1892297-27-6](/img/structure/B2491116.png)
1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of brominated compounds and their derivatives is significant in organic chemistry due to their application in creating complex molecular structures used in pharmaceuticals, materials science, and as intermediates in organic synthesis. Brominated aromatic compounds, in particular, offer unique reactivity due to the presence of the bromine atom, which can participate in various chemical reactions.
Synthesis Analysis
Synthesis of brominated aromatic compounds often involves bromination reactions or the use of brominated starting materials. For example, compounds similar to 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one could be synthesized through palladium-catalyzed reactions or by direct bromination of benzo[d][1,3]dioxole derivatives followed by subsequent functionalization steps to introduce the ethan-1-one moiety (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular geometry, electronic structure, and the nature of substituents affecting the compound's reactivity and physical properties (Yang et al., 2021).
Chemical Reactions and Properties
Brominated aromatics participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions, due to the presence of the bromine atom, which serves as a good leaving group. These reactions allow for further functionalization and complexity-building in organic synthesis (Salem et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds : This compound has been utilized in the synthesis of various organic compounds. For instance, Kobayashi and Kuroda (2014) developed an efficient method for the preparation of 3-(2-hydroxyethoxy)- or 3-(3-hydroxypropoxy)isobenzofuran-1(3H)-ones, which involved the reaction of 1-(1,3-dioxol-2-yl)- or 1-(1,3-dioxan-2-yl)-2-lithiobenzenes (Kobayashi & Kuroda, 2014).
Enantioselectivity Studies : The compound has been examined for its enantioselectivity, particularly in the context of its inhibitory effects on certain enzymes. For example, Khodarahmi et al. (1998) explored the stereospecificity of enantiomers of similar compounds as inhibitors of aromatase (P450Arom) (Khodarahmi et al., 1998).
Biological Activities : Abdel‐Aziz et al. (2011) synthesized derivatives of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and found them to be potent immunosuppressors and immunostimulators towards macrophages and T-lymphocytes. These compounds also inhibited LPS-stimulated NO generation and exhibited cytotoxicity against certain cancer cells (Abdel‐Aziz et al., 2011).
Thermal Decomposition Studies : Altarawneh and Dlugogorski (2014) analyzed the mechanisms pertinent to the thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane, a brominated flame retardant, which is structurally similar to the compound (Altarawneh & Dlugogorski, 2014).
Crystal Structure Analysis : The compound has been used in studies analyzing crystal structures. For example, Tabuchi, Gotoh, and Ishida (2015) determined the crystal structures of co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, which are related to the compound (Tabuchi, Gotoh & Ishida, 2015).
Mecanismo De Acción
Target of Action
The primary targets of 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by this compound . Once the targets are identified, the impact on related biochemical pathways can be better understood.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Propiedades
IUPAC Name |
1-(7-bromo-1,3-benzodioxol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(10)9-8(6)12-4-13-9/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBMFZDGJMGEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

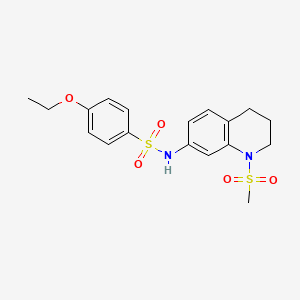
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)
![3-acetyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2491038.png)
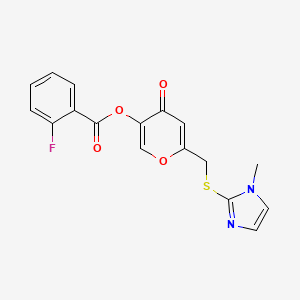
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

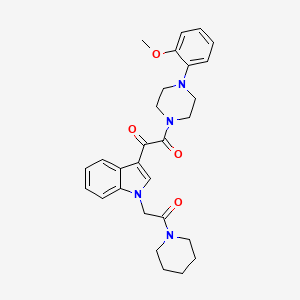
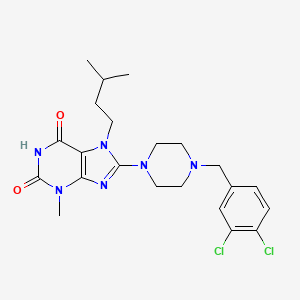
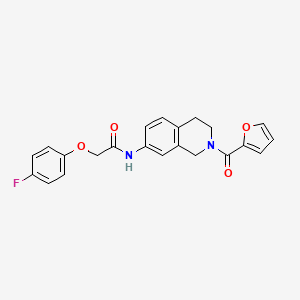
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]imidazole](/img/structure/B2491052.png)
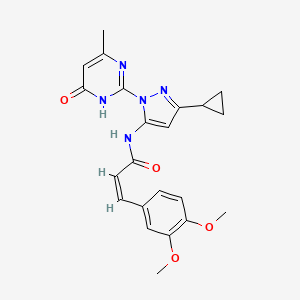
![10-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2491054.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)